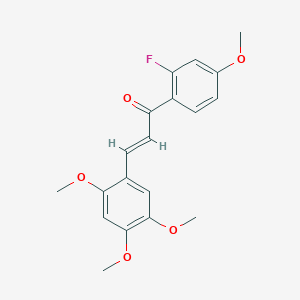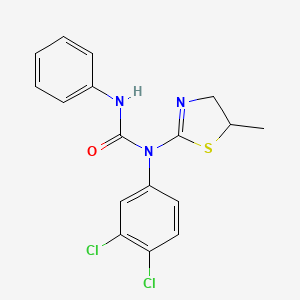![molecular formula C14H15ClN2O2 B11475356 N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B11475356.png)
N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s core structure consists of a thiazolidinone ring fused with an oxazole ring. Thiazolidinones are known for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties .
- Now, let’s explore its synthesis and properties.
N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide: is a heterocyclic compound with a complex structure. It belongs to the thiazolidinone family, which has diverse biological activities.
Preparation Methods
Synthetic Route: The compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 1) with N-(4-nitrophenyl)maleimide.
Reaction Conditions: The cyclization of the title compound is confirmed through FT-IR, NMR, and LCMS data.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information on specific reagents and conditions would require further research.
Major Products: The products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Investigate its role as a building block for more complex molecules.
Biology: Explore its potential as a bioactive compound.
Medicine: Assess its pharmacological properties and potential therapeutic applications.
Industry: Investigate any industrial applications, although these might be limited due to its complex structure.
Mechanism of Action
- Unfortunately, specific details regarding the compound’s mechanism of action are not readily available. Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unique Features: Highlight its distinct characteristics compared to other related compounds.
Similar Compounds: While I don’t have a comprehensive list, you can explore related thiazolidinones and oxazole derivatives in the literature.
Remember that this compound’s complexity warrants further investigation, especially regarding its mechanism of action and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(18)16-14(2,3)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-8H,1-3H3,(H,16,18) |
InChI Key |
KLEQMSWPZODAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475275.png)
![4,4-bis(4-methylphenyl)-2-(2-chlorophenyl)-1H,2H-benzo[d]1,3-oxazine](/img/structure/B11475278.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11475279.png)
![4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11475283.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B11475292.png)
![4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B11475301.png)

![N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide](/img/structure/B11475309.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)
![3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B11475333.png)
![[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11475338.png)

![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11475359.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11475366.png)
